molecular formula C22H27F3N6O2 B2599183 (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(4-(6-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone CAS No. 2034612-37-6

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(4-(6-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone

Número de catálogo B2599183
Número CAS: 2034612-37-6
Peso molecular: 464.493
Clave InChI: NBLLBJLCXFHBRO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound contains several functional groups including pyrazolo, oxazin, piperazin, and piperidin rings. The presence of these functional groups suggests that the compound could have interesting biological activities .


Molecular Structure Analysis

The compound has a complex structure with multiple ring systems. The presence of nitrogen in the rings suggests that the compound could act as a ligand, binding to metal ions or other molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. The presence of multiple nitrogen atoms and aromatic rings could make the compound relatively stable and resistant to degradation .

Aplicaciones Científicas De Investigación

Molecular Interactions and Pharmacophore Models

Research has demonstrated the molecular interactions of related compounds with receptors, providing insights into their binding mechanisms. For example, studies have elucidated the conformational analysis and developed unified pharmacophore models for CB1 cannabinoid receptor ligands. This research highlights the importance of specific molecular conformations in receptor binding and suggests potential therapeutic applications in targeting cannabinoid receptors (J. Shim et al., 2002).

Antimicrobial Activity

Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. A study demonstrated the preparation of amide derivatives with promising variable and modest activity against bacteria and fungi. These findings contribute to the search for new antimicrobial agents and underscore the potential of these compounds in combating microbial infections (N. Patel et al., 2011).

Antagonist and Inverse Agonist Activities

Certain derivatives have been identified as antagonists or inverse agonists at cannabinoid receptors, offering potential therapeutic avenues for conditions mediated by these receptors. Research focusing on the CB1 receptor has revealed compounds that modulate receptor activity in a manner that could be beneficial for treating disorders related to cannabinoid system dysregulation (R. Landsman et al., 1997).

Structural Characterisation

The structural characterization of novel pyrazole carboxamide derivatives, including those with a piperazine moiety, has been conducted. X-ray crystallography and other spectroscopic methods have been used to confirm the structures of these compounds, contributing to our understanding of their potential biological activities (Hong-Shui Lv et al., 2013).

Synthesis and Characterization of Derivatives

The synthesis and characterization of new pyrazole and isoxazole derivatives have been explored for their potential as antibacterial and antifungal agents. Such studies are instrumental in the development of new compounds with enhanced biological activities and could lead to the discovery of novel therapeutic agents (P. Sanjeeva et al., 2022).

Direcciones Futuras

Future research could focus on synthesizing the compound and studying its biological activity. It could also involve modifying the structure to enhance its activity or reduce potential toxicity .

Propiedades

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-[4-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27F3N6O2/c23-22(24,25)18-3-1-4-19(26-18)29-12-10-28(11-13-29)16-5-8-30(9-6-16)21(32)17-15-20-31(27-17)7-2-14-33-20/h1,3-4,15-16H,2,5-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLLBJLCXFHBRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)N3CCC(CC3)N4CCN(CC4)C5=CC=CC(=N5)C(F)(F)F)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(4-(6-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.